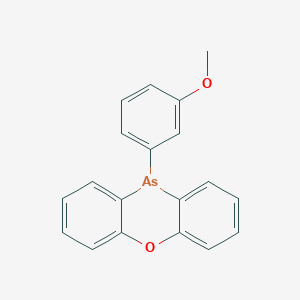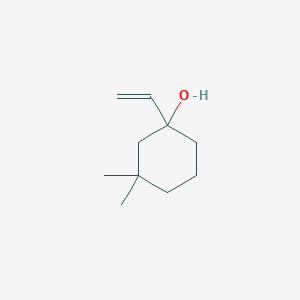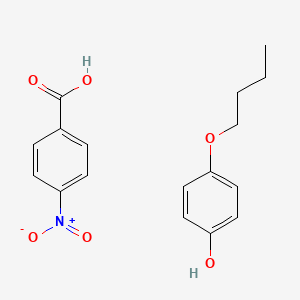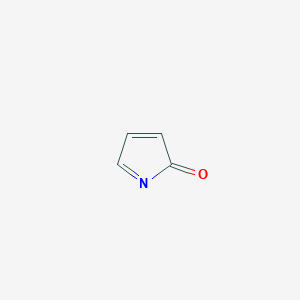
N-(dimethylaminomethylidene)benzamide;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dimethylaminomethylidene)benzamide;perchloric acid is a chemical compound that combines the properties of N-(dimethylaminomethylidene)benzamide and perchloric acid. This compound is known for its unique reactivity and applications in various fields of chemistry and industry. The combination of these two components results in a compound with distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethylaminomethylidene)benzamide typically involves the reaction of benzamide with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product. The addition of perchloric acid to this compound can be achieved through a subsequent reaction, where perchloric acid is carefully introduced to avoid any hazardous reactions.
Industrial Production Methods
In an industrial setting, the production of N-(dimethylaminomethylidene)benzamide;perchloric acid involves large-scale reactors with precise control over reaction parameters. The process includes the purification of the final product to ensure high purity and quality. Safety measures are crucial due to the reactive nature of perchloric acid.
Chemical Reactions Analysis
Types of Reactions
N-(dimethylaminomethylidene)benzamide;perchloric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(dimethylaminomethylidene)benzamide;perchloric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(dimethylaminomethylidene)benzamide;perchloric acid involves its interaction with specific molecular targets. The compound can act as a catalyst or reactant in various chemical processes, influencing the reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid with various applications in chemistry and medicine.
N,N-dimethylaminobenzamide: A related compound with similar reactivity but different physical properties.
Uniqueness
N-(dimethylaminomethylidene)benzamide;perchloric acid is unique due to the combination of its components, which imparts distinct reactivity and properties
Properties
CAS No. |
54079-21-9 |
|---|---|
Molecular Formula |
C10H13ClN2O5 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
N-(dimethylaminomethylidene)benzamide;perchloric acid |
InChI |
InChI=1S/C10H12N2O.ClHO4/c1-12(2)8-11-10(13)9-6-4-3-5-7-9;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5) |
InChI Key |
KSXBDNCMNVKHBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC=CC=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
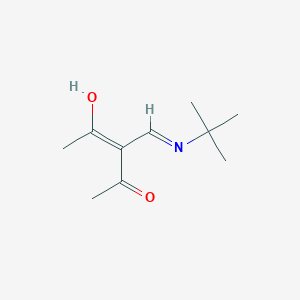

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
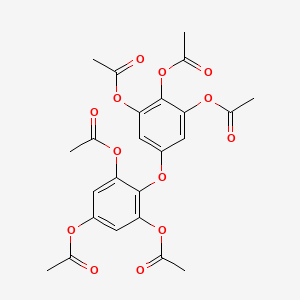
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
